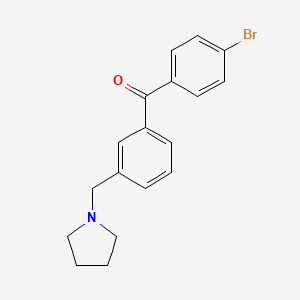
2,2,3,3,4,4,4-七氟-1-丁醇
描述
2,2,3,3,4,4,4-Heptafluoro-1-butanol, also known as Perfluoropropyl carbinol, is a fluorinated compound with the molecular formula C4H3F7O . It has a molecular weight of 200.0548 .
Synthesis Analysis
2,2,3,3,4,4,4-Heptafluoro-1-butanol can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer .Molecular Structure Analysis
The molecular structure of 2,2,3,3,4,4,4-Heptafluoro-1-butanol consists of a butanol backbone with seven fluorine atoms attached, making it a highly fluorinated compound .Chemical Reactions Analysis
This compound can be used in the synthesis of fluorinated amphiphilic block copolymers, indicating its reactivity with other compounds .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a boiling point of 96-97 °C . It has a refractive index of 1.3 and a density of 1.6 g/mL at 25 °C . It is not miscible or difficult to mix in water .科学研究应用
二元混合物的相互作用和结构
Morgado 等人(2016 年)对涉及氢化和氟化醇的二元混合物的热力学、光谱和模拟进行了研究。这项研究特别包括乙醇和 2,2,3,3,4,4,4-七氟-1-丁醇的混合物。由于氢键键合和分散力之间的平衡,研究揭示了这些混合物中的复杂行为。发现这些混合物中氟化基团的存在会诱导氢化链的构象变化,从而导致更球形的排列 (Morgado 等人,2016 年)。
超临界流体中的分子相互作用
Yee、Fulton 和 Smith(1992 年)利用傅里叶变换红外(FT-IR)光谱研究了 2,2,3,3,4,4,4-七氟-1-丁醇在超临界二氧化碳和乙烷溶剂中的分子相互作用。这项研究提供了对这些超临界流体中醇的游离和氢键键合物质之间的平衡的见解 (Yee、Fulton 和 Smith,1992 年)。
催化和反应机理
Plint 等人(1999 年)的研究探索了由 1-丁醇合成 4-庚酮的过程,提供了对催化过程和所涉及反应机理的见解。这项研究强调了特定催化剂的作用和反应条件的优化,有助于我们理解与丁醇及其氟代衍生物相关的化学转化 (Plint 等人,1999 年)。
安全和危害
2,2,3,3,4,4,4-Heptafluoro-1-butanol is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It should be handled with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
作用机制
Target of Action
It is known to be used in the synthesis of poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly(hove-b-hfbove)), a fluorinated amphiphilic block copolymer .
Mode of Action
Its role in the synthesis of poly(hove-b-hfbove) suggests that it may interact with other compounds to form complex structures .
Result of Action
Its use in the synthesis of poly(hove-b-hfbove) suggests that it may contribute to the formation of complex molecular structures .
Action Environment
It is known to be a flammable liquid and should be stored in a cool, dry, and well-ventilated place .
属性
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFKAZDSQLPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CH2OH, C4H3F7O | |
| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059914 | |
| Record name | 3:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-butanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19424 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
33.1 [mmHg] | |
| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-butanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19424 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,3,3,4,4,4-Heptafluoro-1-butanol | |
CAS RN |
375-01-9 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Perfluoropropyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptafluorobutanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,4-heptafluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (PERFLUOROPROPYL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7VC6NQE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2,2,3,3,4,4,4-Heptafluoro-1-butanol in analytical chemistry?
A1: 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) is primarily employed as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analysis. Its use enhances the volatility and detectability of polar and thermally labile analytes, such as amino acids and gamma-hydroxybutyrate (GHB). [, ]
Q2: How does HFB improve the GC-MS analysis of GHB?
A2: GHB, a drug of abuse, presents challenges for GC-MS analysis due to its low volatility and tendency to convert to gamma-butyrolactone (GBL). HFB, in combination with trifluoroacetic anhydride (TFAA), derivatizes the active hydrogens of GHB, creating higher molecular mass products suitable for GC-MS analysis. This derivatization improves volatility, provides multiple fragment ions for confirmation, and allows for indirect quantification of GBL. []
Q3: Can HFB be used for the analysis of other compounds besides GHB?
A3: Yes, HFB has been successfully utilized in the GC-MS analysis of amino acid enantiomers. It reacts with amino acids in the presence of perfluorinated anhydrides to form N(O,S)-perfluoroacyl perfluoroalkyl esters. These derivatives exhibit improved chromatographic behavior and distinct mass spectral fragmentation patterns, facilitating sensitive and selective analysis. []
Q4: Does HFB influence the solubility of other compounds?
A4: Research suggests that HFB can influence the solubility of carotenoids in electrospray liquid chromatography-mass spectrometry (LC-MS). A low concentration (0.1% v/v) of HFB was found to significantly enhance the formation of molecular ions, improving the detection limit for carotenoids like lutein and β-carotene. []
Q5: How does HFB behave in supercritical fluids?
A5: Studies have investigated the behavior of HFB in supercritical carbon dioxide and supercritical ethane using Fourier transform infrared (FT-IR) spectroscopy. Findings suggest that HFB forms hydrogen-bonded aggregates in these fluids. Interestingly, its solubility in low dielectric constant fluids like CO2 is attributed to its weaker hydrogen-bonding energy compared to non-fluorinated alcohols. []
Q6: Has the atmospheric chemistry of HFB been studied?
A6: Yes, studies have investigated the kinetic rate coefficients and temperature dependence of reactions involving HFB and chlorine atoms in the atmosphere. This research contributes to a better understanding of the compound's environmental fate and potential impact. []
Q7: Are there any studies on the thermodynamic properties of mixtures containing HFB?
A7: Yes, research has explored the thermodynamics of liquid mixtures containing HFB and hydrogenated alcohols. These mixtures exhibit complex behavior due to the interplay of hydrogen bonding and unfavorable dispersion forces between fluorinated and hydrogenated chains. The results provide insights into the molecular interactions governing these systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















